molecular formula C11H14BrNO2 B7978311 3-Bromo-N-(2-methoxyethyl)-5-methylbenzamide

3-Bromo-N-(2-methoxyethyl)-5-methylbenzamide

Cat. No.: B7978311
M. Wt: 272.14 g/mol
InChI Key: HQBNEIJTANOJMV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-Bromo-N-(2-methoxyethyl)-5-methylbenzamide (CAS: 1871907-99-1) is a benzamide derivative featuring a bromine atom at the 3-position, a methyl group at the 5-position of the benzene ring, and a 2-methoxyethyl substituent on the amide nitrogen. Its molecular formula is C₁₁H₁₃BrNO₂, with a molecular weight of approximately 298.14 g/mol.

For example, reacting 3-bromo-5-methylbenzoyl chloride with 2-methoxyethylamine under microwave irradiation or reflux conditions could yield the target compound. Potential applications are inferred from structurally related benzamides, which exhibit roles in medicinal chemistry (e.g., enzyme inhibition, anticancer activity) .

Properties

IUPAC Name

3-bromo-N-(2-methoxyethyl)-5-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-8-5-9(7-10(12)6-8)11(14)13-3-4-15-2/h5-7H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBNEIJTANOJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-(2-methoxyethyl)-5-methylbenzamide typically involves the following steps:

    Bromination: The starting material, 5-methylbenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the third position.

    Methoxyethylation: The brominated intermediate is then reacted with 2-methoxyethylamine under basic conditions to form the final product. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 3-Bromo-N-(2-methoxyethyl)-5-methylbenzamide can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, to form substituted derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups. For example, the methoxyethyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form biaryl or styrene derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, or sodium methoxide in solvents like ethanol or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.

Major Products:

  • Substituted benzamides
  • Carboxylic acids
  • Alcohols
  • Biaryl or styrene derivatives

Scientific Research Applications

Synthetic Routes

The synthesis of 3-Bromo-N-(2-methoxyethyl)-5-methylbenzamide can be achieved through various methods, including:

  • Nucleophilic Aromatic Substitution : This method involves substituting the bromine atom with nucleophiles derived from methoxyethylamine.
  • Amide Formation : The reaction between a substituted benzoic acid and methoxyethylamine under acidic or basic conditions can yield the desired amide.

Scientific Research Applications

This compound has several notable applications in scientific research:

Anticancer Research

There is growing interest in the compound's potential as an anticancer agent. Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzamides have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis.

Research indicates that compounds containing a benzamide moiety can exhibit diverse biological activities, including:

  • Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Some studies suggest that benzamide derivatives can modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.

Pharmacological Studies

The compound may serve as a lead structure for developing new pharmacological agents targeting specific receptors or enzymes. For example, modifications to the benzamide structure can enhance binding affinity and selectivity for targets such as GPR52 or other GPCRs (G-protein-coupled receptors).

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of benzamide derivatives on MCF-7 breast cancer cells. It was found that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range, suggesting that modifications to the benzamide structure could enhance efficacy against cancer cells.

Case Study 2: Antimicrobial Efficacy

Another research project focused on synthesizing various benzamide derivatives to evaluate their antimicrobial activity. The results indicated that some compounds effectively inhibited the growth of Gram-positive bacteria, demonstrating potential for development into new antimicrobial agents.

Summary Table of Applications

Application AreaDescriptionExample Findings
Anticancer ResearchPotential cytotoxic effects against cancer cell linesIC50 values in low micromolar range
Biological ActivityAntimicrobial and anti-inflammatory propertiesEffective against Gram-positive bacteria
Pharmacological StudiesLead structure for developing new drugs targeting specific receptorsEnhanced binding affinity in modified compounds

Mechanism of Action

The mechanism of action of 3-Bromo-N-(2-methoxyethyl)-5-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The compound’s bromine atom and methoxyethyl group play crucial roles in its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares 3-bromo-N-(2-methoxyethyl)-5-methylbenzamide with key structural analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Features References
This compound C₁₁H₁₃BrNO₂ 298.14 3-Br, 5-Me, N-(2-methoxyethyl) Balanced lipophilicity/solubility
5-Bromo-2-chloro-N-(2-methoxyethyl)benzamide C₁₀H₁₁BrClNO₂ 292.56 5-Br, 2-Cl, N-(2-methoxyethyl) Increased polarity (Cl substituent)
3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide C₁₀H₁₁BrFNO₂ 276.11 3-Br, 5-Me, N-(2-fluoroethyl) Enhanced metabolic stability (C-F bond)
5-Bromo-2-(2-hydroxyethoxy)-N-(2-hydroxyethyl)-3-phenylbenzamide C₁₇H₁₈BrNO₄ 380.23 5-Br, 2-(hydroxyethoxy), 3-Ph High polarity (multiple OH groups)
ZINC33268577 (VEGFR-2 inhibitor) C₂₅H₂₀BrN₃O₄ 522.26 Complex pyridine/pyrazole substituents High molecular weight, rotatable bonds

Key Observations :

  • Substituent Effects : The methoxyethyl group in the target compound enhances solubility compared to fluoroethyl or chloro analogs, while the methyl group increases lipophilicity.
  • Molecular Weight : The target compound (298 g/mol) falls within the "drug-like" range (200–500 g/mol), unlike ZINC33268577 (522 g/mol), which may face bioavailability challenges .
  • Rotatable Bonds : The target compound has ~4 rotatable bonds, favoring membrane permeability compared to ZINC33268577 (5–7 bonds) .

Biological Activity

3-Bromo-N-(2-methoxyethyl)-5-methylbenzamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated antiproliferative effects against various cancer cell lines, including HeLa and A549, with IC50 values of 226 µg/mL and 242.52 µg/mL respectively . The mechanism of action is thought to involve the disruption of key protein-protein interactions essential for tumor growth.

Antimicrobial Activity

The compound has also shown promising antibacterial activity. In a study assessing methanolic extracts containing similar benzamide derivatives, the extracts exhibited notable antibacterial effects against E. coli and E. faecalis, with minimum inhibitory concentration (MIC) values of 62.5 µg/mL and 78.12 µg/mL respectively . These findings suggest that derivatives of this compound could be explored further for their potential as antimicrobial agents.

Central Nervous System (CNS) Effects

Benzamide derivatives, including this compound, have been investigated for their effects on serotonin receptors. Specifically, compounds in this class have been identified as antagonists at the 5-HT1D receptor, which may have implications for treating mood disorders such as depression and anxiety . The ability to modulate neurotransmitter systems positions these compounds as potential therapeutic agents for CNS disorders.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Protein-Protein Interactions : Similar compounds have been shown to disrupt interactions between oncogenic proteins like MYC and its cofactor WDR5, leading to reduced tumorigenesis .
  • Serotonin Receptor Modulation : By acting as antagonists at serotonin receptors, these compounds may influence neurotransmission and provide therapeutic benefits in psychiatric conditions .

Case Studies

Several case studies have highlighted the therapeutic potential of benzamide derivatives:

  • Anticancer Study : A series of benzamide analogs were screened for their ability to inhibit cancer cell proliferation. Results indicated that modifications at the aromatic ring significantly enhanced activity against cancer cell lines.
  • Antimicrobial Study : Extracts containing benzamide derivatives were evaluated for their antibacterial properties against clinical strains of bacteria, showcasing effective inhibition of growth.

Data Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerHeLa226 µg/mL
AnticancerA549242.52 µg/mL
AntimicrobialE. coli62.5 µg/mL
AntimicrobialE. faecalis78.12 µg/mL
CNS Activity5-HT1D receptorN/A

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